molecular formula C14H14N4OS B1680792 SB 204741 CAS No. 152239-46-8

SB 204741

Cat. No.: B1680792
CAS No.: 152239-46-8
M. Wt: 286.35 g/mol
InChI Key: USFUFHFQWXDVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development History

SB 204741 was first synthesized in the mid-1990s as part of efforts to develop selective ligands for serotonin receptor subtypes. Initial work by Forbes et al. (1995) identified its high affinity for the 5-HT2B receptor (pKi = 7.95) and minimal activity at other serotonin receptors, including 5-HT2C (pKi = 5.82) and 5-HT2A (pKi < 5.2). Bonhaus et al. (1995) further validated its selectivity using recombinant human receptors, demonstrating its distinct pharmacological profile compared to 5-HT2A and 5-HT2C subtypes.

The compound’s development was driven by the need to study fenfluramine-induced valvulopathy, which was later linked to 5-HT2B receptor activation. This compound’s ability to antagonize 5-HT2B without significant off-target effects made it a critical tool for isolating the receptor’s contributions in vivo.

Place in Serotonin Receptor Research

This compound occupies a unique niche in serotonin research due to its specificity. Unlike non-selective antagonists, it enables precise interrogation of 5-HT2B-mediated pathways. Key applications include:

  • Cardiopulmonary Diseases : this compound attenuates pulmonary hypertension in rodent models by blocking 5-HT2B-induced vascular remodeling.
  • Fibrosis : Combined with sildenafil, it reduces TGF-β1-driven collagen synthesis in peritoneal fibroblasts, highlighting its anti-fibrotic potential.
  • Neurological Studies : It modulates serotonin’s effects on sensory neuron excitability and insulin secretion, implicating 5-HT2B in metabolic and nociceptive pathways.

Its role in clarifying 5-HT2B’s signaling mechanisms—such as Gq/11 protein coupling and β-arrestin recruitment—has been pivotal.

General Classification and Research Significance

This compound is classified as:

  • Pharmacological Class : Small-molecule antagonist.
  • Chemical Class : Urea derivative (C14H14N4OS).
  • Research Use : Tool compound for in vitro and in vivo studies.
Property Value
Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
Solubility 28.64 mg/mL in DMSO, 5.73 mg/mL in ethanol
Selectivity (vs. 5-HT2C) ≥135-fold

Its significance lies in its ability to dissect 5-HT2B’s contributions to diseases such as pulmonary arterial hypertension, liver fibrosis, and valve pathology. By enabling targeted receptor inhibition, this compound has advanced the development of safer therapeutics that avoid off-target serotonergic effects.

Properties

IUPAC Name

1-(1-methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-7-13(20-17-9)16-14(19)15-11-3-4-12-10(8-11)5-6-18(12)2/h3-8H,1-2H3,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFUFHFQWXDVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)NC2=CC3=C(C=C2)N(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390956
Record name N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152239-46-8
Record name SB 204741
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152239-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB-204741
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152239468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)-urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SB-204741
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHM49MS42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

SB 204741 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Selectivity and Affinity Profiles

SB 204741 is distinguished by its selectivity for 5-HT2B over closely related receptors (e.g., 5-HT2A and 5-HT2C). Key comparisons include:

Compound Target Selectivity pKi (5-HT2B) Key Differentiators References
This compound 5-HT2B (≥10-fold selectivity over 5-HT2C) 7.1 Blocks TGFβ1-dependent fibrosis; validated in Tsk-1 and bleomycin-induced models
SB 206553 5-HT2B/2C dual antagonist 7.2 (pA2) Higher potency in pig pulmonary artery (pA2 = 7.20 vs. 6.68 for this compound)
Ketanserin 5-HT2A antagonist (weak 5-HT2B affinity) N/A Ineffective in blocking 5-HT2B-mediated fibrosis at ≤1 µM
BW 723C86 5-HT2B agonist N/A Induces 5-HT2B-dependent vascular relaxation; used as a functional comparator

Key Findings :

  • This compound’s 10-fold selectivity for 5-HT2B over 5-HT2C contrasts with SB 206553, which lacks subtype specificity .
  • Unlike ketanserin, this compound fully inhibits 5-HT-induced extracellular matrix synthesis in systemic sclerosis (SSc) fibroblasts at 1 µM .
Functional Efficacy in Disease Models
  • Fibrosis : this compound reduces fibrosis in genetic (Tsk-1) and chemical (bleomycin) models by suppressing TGFβ1 and JunD signaling, whereas SB 206553 is less studied in fibrosis .
  • Cardiovascular Regulation : In pig pulmonary arteries, this compound and SB 206553 antagonize 5-HT2B-mediated relaxation with pA2 values of 6.68 and 7.20, respectively .
Species-Specific Pharmacological Differences

Human and rat 5-HT2B receptors exhibit divergent affinities for certain ligands. For example:

  • Methysergide and clozapine show higher affinity for human 5-HT2B receptors than rat receptors, whereas this compound maintains consistent cross-species activity .
Structural and Commercial Comparisons
  • Structural Analogues : SB 204070 and SB 215505 are structurally related 5-HT2B antagonists but lack detailed efficacy data in fibrosis models .
  • Pricing : this compound is priced competitively (e.g., ¥2,471.90 for 10 mg from Aladdin) compared to analogues like SB 218795 (¥12,290 for 50 mg) .

Biological Activity

SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor, which has been extensively studied for its biological activity in various physiological and pathological contexts. This article synthesizes findings from diverse sources, detailing the compound's mechanisms, effects on specific biological systems, and implications for therapeutic applications.

Chemical Profile

  • Chemical Name : N-(1-methyl-1H-indol-5-yl)N′-(3-methyl-5-isothiazoyl) urea
  • Molecular Weight : 285.36 g/mol
  • Selectivity : this compound shows over 135-fold selectivity for the 5-HT2B receptor compared to the 5-HT2C receptor, with a pA2 value of approximately 7.95 .

This compound primarily functions as a competitive antagonist at the 5-HT2B receptor, blocking serotonin-induced signaling pathways. This blockade has been linked to various physiological effects, including modulation of vascular tone and inhibition of fibrosis in liver tissue.

1. Pulmonary Arterial Hypertension (PAH)

Recent studies have demonstrated that this compound significantly reduces right ventricular systolic pressure (RVSP) and right ventricular hypertrophy in mouse models of PAH induced by hypoxia and Sugen treatment. The compound was administered at a dose of 1 mg/kg/d, showing comparable efficacy to other selective ligands .

Table 1: Effects of this compound on RVSP and Hypertrophy in PAH Models

TreatmentRVSP Reduction (mmHg)RV Hypertrophy (Fulton Index)
Vehicle ControlBaselineBaseline
This compoundSignificant decreaseSignificant decrease
VU6047534Similar to this compoundSimilar to this compound

2. Liver Regeneration and Fibrosis

In studies focusing on liver disease, this compound has been shown to stimulate hepatocyte proliferation while reducing fibrogenesis. In models of progressive liver fibrosis induced by carbon tetrachloride (CCl4), treatment with this compound led to decreased expression of fibrogenic markers such as TGF-β1 and pro-collagen I, indicating its antifibrotic properties .

Table 2: Impact of this compound on Liver Fibrosis Markers

MarkerControl Group (CCl4)This compound Treatment
TGF-β1HighLow
α-SMA+ Fibrogenic CellsHighReduced
Pro-collagen IHighDecreased

Case Study: Cardiac Remodeling Post Myocardial Infarction

In a study examining cardiac remodeling after myocardial infarction (MI), mice treated with this compound exhibited improved ventricular function and reduced remodeling markers compared to controls. The findings suggest that inhibition of the 5-HT2B receptor may offer protective effects in cardiac tissue following ischemic injury .

Case Study: CNS Effects

A preclinical investigation assessed potential central nervous system (CNS) effects of this compound. Mice receiving the treatment showed no significant behavioral or neurophysiological changes compared to controls, indicating that the compound may have a favorable safety profile regarding CNS interactions .

Q & A

Q. What in vivo models are suitable for studying this compound's role in 5-HT2B-mediated pathways?

  • Answer : Use knockout (KO) rodent models (e.g., 5-HT2B KO mice) to isolate receptor-specific effects. For functional studies, employ models of cardiac fibrosis or neuropathic pain, where 5-HT2B signaling is implicated. In electrophysiological experiments, this compound (1–10 µM) has been applied intrathecally to assess spinal cord dorsal horn responses, as shown in C-fiber field potential modulation studies .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound's efficacy across different disease models?

  • Answer : Conduct systematic meta-analyses to identify variables such as dosage ranges (e.g., 1 mg/kg vs. 10 mg/kg), administration routes (intraperitoneal vs. intrathecal), or species-specific receptor expression. For example, this compound's inconsistent effects in neuropathic pain models may stem from differential blood-brain barrier penetration or compensatory signaling in 5-HT2B KO systems. Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to contextualize discrepancies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. For multi-variable experiments (e.g., combined antagonist studies), use two-way ANOVA with post-hoc corrections (e.g., Tukey’s test). In electrophysiological data (e.g., field potential area changes), normalize responses to baseline and report as mean ± SEM with n ≥ 6 replicates, as demonstrated in spinal cord studies .

Q. How can researchers optimize experimental protocols to mitigate off-target effects of this compound?

  • Answer : Pre-treat tissues with selective inhibitors of cytochrome P450 enzymes to prevent metabolic interference. For receptor-level specificity, combine this compound with antagonists for 5-HT2A (e.g., ketanserin) or 5-HT2C (e.g., RS 102221) in co-application experiments. Validate target engagement using immunohistochemistry or Western blotting for downstream markers (e.g., ERK phosphorylation) .

Q. What strategies are recommended for integrating this compound findings into broader serotonin receptor research?

  • Answer : Cross-reference this compound data with transcriptomic or proteomic datasets (e.g., GTEx, Human Protein Atlas) to map 5-HT2B expression patterns in target tissues. Use computational modeling (e.g., molecular docking) to predict binding affinities and compare with experimental results. Publish negative data in repositories like Zenodo to enhance reproducibility and meta-research .

Data Reporting and Reproducibility

Q. How should researchers document this compound's experimental parameters to ensure reproducibility?

  • Answer : Report CAS number (152239-46-8), molecular weight (286.35 g/mol), and solvent preparation steps in detail. For in vivo studies, specify animal strain, sex, and this compound’s administration timeline. Adhere to ARRIVE guidelines for preclinical data, including randomization, blinding, and sample size justification .

Conflict Resolution in Research Design

Q. How to prioritize conflicting hypotheses about this compound's role in receptor crosstalk?

  • Answer : Apply the "principal contradiction" framework: Identify the dominant variable (e.g., receptor density, ligand concentration) driving observed effects. Use factorial designs to isolate interactions (e.g., 5-HT2B vs. β-arrestin pathways). Publish pilot data in preregistered studies to solicit peer feedback before large-scale validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SB 204741
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SB 204741

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.